2-(4-Methoxyphenyl)-4-pentyn-2-ol
Description
2-(4-Methoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by a para-methoxyphenyl group attached to a pentyn-2-ol backbone. Its structure features a hydroxyl group at the 2-position of a five-carbon chain containing a triple bond between the 3rd and 4th carbons (4-pentyn-2-ol) and a 4-methoxyphenyl substituent on the hydroxyl-bearing carbon. This combination imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Key reagents may include oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to tailor reactivity .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
AWDDQFIPRQAOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-pentyn-2-ol typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyphenyl iodide with 4-pentyn-2-ol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)-4-pentyn-2-ol may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-pentyn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-penten-2-ol or 2-(4-Methoxyphenyl)-4-pentanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-(4-Methoxyphenyl)-4-pentyn-2-ol with key analogs:
Electronic and Steric Effects
- Methoxy vs. Fluorine : The methoxy group (OCH₃) donates electrons via resonance, stabilizing the phenyl ring and increasing lipophilicity. In contrast, fluorine (F) withdraws electrons, enhancing electrophilicity and altering binding affinities to biological targets .
- Trifluoromethoxy (OCF₃) : This bulkier substituent combines strong electron-withdrawing effects with metabolic resistance, often seen in pharmaceuticals for prolonged activity .
- Pyridyl vs. Phenyl : The pyridyl group introduces nitrogen, enabling hydrogen bonding and metal coordination, which can enhance solubility and target specificity compared to purely hydrocarbon aryl groups .
Biological Activity
2-(4-Methoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by its unique structure, which includes a methoxy group attached to a phenyl ring and a pentynol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
Chemical Structure
The molecular formula of 2-(4-Methoxyphenyl)-4-pentyn-2-ol is C₁₂H₁₄O₂. The presence of a triple bond (alkyne) and a hydroxyl group in its structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 2-(4-Methoxyphenyl)-4-pentyn-2-ol exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties , particularly through its interaction with cyclooxygenase enzymes, especially COX-2. Inhibition of COX-2 leads to a reduction in pro-inflammatory mediators, suggesting that this compound could be useful in developing anti-inflammatory drugs.
The mechanism by which 2-(4-Methoxyphenyl)-4-pentyn-2-ol exerts its effects primarily involves the inhibition of COX-2 activity. This interaction is critical in reducing inflammation and pain, indicating its potential therapeutic applications in conditions characterized by excessive inflammation.
Comparative Analysis with Related Compounds
The biological activity of 2-(4-Methoxyphenyl)-4-pentyn-2-ol can be compared with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Methylphenyl)-4-pentyn-2-ol | Similar alkynol structure | Methyl group may influence biological activity |
| 2-(Phenyl)-3-pentyn-2-ol | Lacks methoxy group | Different reactivity due to absence of methoxy |
| 3-(4-Methoxyphenyl)-1-butyne | Contains butyne instead | Potentially different reactivity patterns |
This comparative analysis highlights the unique functional groups present in 2-(4-Methoxyphenyl)-4-pentyn-2-ol that contribute to its distinct chemical reactivity and biological activity.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that 2-(4-Methoxyphenyl)-4-pentyn-2-ol showed significant inhibition against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.
- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines, reinforcing the hypothesis regarding its anti-inflammatory properties.
- Mechanistic Insights : Further research into the mechanistic pathways indicated that the compound's ability to inhibit COX-2 was dose-dependent, providing insights into optimal dosing for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
